4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl)
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Overview
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with a suitable halomethyl derivative.
Coupling with Phenol: The final step involves coupling the benzothiazole derivative with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities. It has been investigated as a potential therapeutic agent for various diseases.
Pharmacology: It acts as a modulator of ion channels and receptors, making it a valuable tool in pharmacological research.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) involves its interaction with specific molecular targets, such as ion channels and receptors. The compound modulates the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block ion channels, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(methyl)phenol
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(ethyl)phenol
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(propyl)phenol
Uniqueness
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) is unique due to the presence of the piperidin-1-ylmethyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse pharmacological properties.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S.ClH/c23-17-9-8-15(12-14(17)13-22-10-4-1-5-11-22)20-19-16-6-2-3-7-18(16)26(24,25)21-19;/h2-3,6-9,12,23H,1,4-5,10-11,13H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZCZJVFPMDIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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